molecular formula C9H7N3O B14221085 Quinazoline-2-carboxamide CAS No. 501692-64-4

Quinazoline-2-carboxamide

Cat. No.: B14221085
CAS No.: 501692-64-4
M. Wt: 173.17 g/mol
InChI Key: ABVYZAMNSCVWJA-UHFFFAOYSA-N
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Description

Quinazoline-2-carboxamide is a heterocyclic compound that consists of a quinazoline ring system with a carboxamide group at the 2-position. This compound is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinazoline-2-carboxamide can be synthesized through various methods. One common approach involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. Another method includes the reaction of 2-aminobenzamide with formic acid or formic acid derivatives under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale microwave-assisted synthesis. This method allows for efficient and high-yield production of the compound .

Chemical Reactions Analysis

Types of Reactions

Quinazoline-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

Quinazoline-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline-4-carboxamide
  • Quinazoline-6-carboxamide
  • Quinazoline-8-carboxamide

Uniqueness

Quinazoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline carboxamide derivatives. Its ability to selectively inhibit certain enzymes and its potential as a radiotracer for imaging applications make it a valuable compound in medicinal chemistry .

Properties

CAS No.

501692-64-4

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

quinazoline-2-carboxamide

InChI

InChI=1S/C9H7N3O/c10-8(13)9-11-5-6-3-1-2-4-7(6)12-9/h1-5H,(H2,10,13)

InChI Key

ABVYZAMNSCVWJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C(=O)N

Origin of Product

United States

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